(2R)-2-(2,5-dichlorophenyl)pyrrolidine

Catalog No.
S3380627
CAS No.
1228569-01-4
M.F
C10H11Cl2N
M. Wt
216.10
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R)-2-(2,5-dichlorophenyl)pyrrolidine

CAS Number

1228569-01-4

Product Name

(2R)-2-(2,5-dichlorophenyl)pyrrolidine

IUPAC Name

(2R)-2-(2,5-dichlorophenyl)pyrrolidine

Molecular Formula

C10H11Cl2N

Molecular Weight

216.10

InChI

InChI=1S/C10H11Cl2N/c11-7-3-4-9(12)8(6-7)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2/t10-/m1/s1

InChI Key

QPWHFAUOXMVIQL-SNVBAGLBSA-N

SMILES

C1CC(NC1)C2=C(C=CC(=C2)Cl)Cl

Canonical SMILES

C1CC(NC1)C2=C(C=CC(=C2)Cl)Cl

Isomeric SMILES

C1C[C@@H](NC1)C2=C(C=CC(=C2)Cl)Cl

(2R)-2-(2,5-dichlorophenyl)pyrrolidine is a chiral organic compound characterized by a pyrrolidine ring substituted with a 2,5-dichlorophenyl group. Its molecular formula is C10_{10}H11_{11}Cl2_{2}N, and it possesses a stereocenter at the second carbon atom of the pyrrolidine ring, contributing to its potential biological activity and interactions with other chiral molecules. The presence of chlorine atoms on the phenyl ring significantly influences its electronic properties, which may affect its reactivity and interactions in biological systems .

Medicinal Chemistry:

The presence of the 2,5-dichlorophenyl group and the pyrrolidine ring suggests potential for exploring this molecule's modulatory effects on biological targets. The specific activity would depend on further research into its binding interactions with relevant receptors or enzymes. However, similar structures have been explored in the development of anticonvulsant and antidepressant drugs [].

Typical of pyrrolidine derivatives. These include:

  • Substitution Reactions: The chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
  • Oxidation and Reduction: The compound can be oxidized to form corresponding oxides or reduced to generate different derivatives of pyrrolidine.
  • Cyclization Reactions: Under certain conditions, it may participate in cyclization to form more complex cyclic structures.

Research indicates that (2R)-2-(2,5-dichlorophenyl)pyrrolidine has potential modulatory effects on biological targets. Similar compounds have been explored for their anticonvulsant and antidepressant activities. The specific activity of this compound will depend on ongoing studies focusing on its binding interactions with relevant receptors or enzymes. Its chiral nature suggests that it could exhibit distinct pharmacological properties compared to its enantiomers .

The synthesis of (2R)-2-(2,5-dichlorophenyl)pyrrolidine typically involves several steps:

  • Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Substitution with 2,5-Dichlorophenyl Group: The introduction of the 2,5-dichlorophenyl substituent can be accomplished via electrophilic aromatic substitution or other coupling methods.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels suitable for further applications .

(2R)-2-(2,5-dichlorophenyl)pyrrolidine has potential applications in various fields:

  • Pharmaceutical Development: Its unique structure and biological activity make it a candidate for developing new therapeutic agents targeting neurological disorders.
  • Organic Synthesis: The compound can serve as a chiral building block in the synthesis of complex organic molecules, particularly in asymmetric synthesis.
  • Research Tool: It can be used in studies exploring the interactions between chiral compounds and biological systems .

The interaction studies of (2R)-2-(2,5-dichlorophenyl)pyrrolidine focus on its binding affinity with specific receptors or enzymes. Preliminary research suggests that its structural features may allow it to modulate neurotransmitter systems, which is crucial for understanding its potential therapeutic effects. Further investigation into its pharmacodynamics and pharmacokinetics will provide insights into its suitability for clinical applications .

Several compounds share structural similarities with (2R)-2-(2,5-dichlorophenyl)pyrrolidine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-(4-Chlorophenyl)pyrrolidineContains a chlorophenyl groupPotential antidepressant activity
3-(4-Chlorophenyl)pyrrolidineSubstituted at the third positionDifferent pharmacological profile
1-(3,4-Dichlorophenyl)pyrrolidineContains dichloro substitution at different siteVariability in biological activity

Uniqueness: (2R)-2-(2,5-dichlorophenyl)pyrrolidine is distinguished by its specific chlorine substitution pattern and stereochemistry, which may lead to unique interactions in biological systems compared to similar compounds. This aspect is essential for its potential use as a therapeutic agent targeting specific pathways in neurological disorders .

Recent breakthroughs in enantioselective pyrrolidine synthesis have centered on umpolung annulation and dipolar cycloaddition strategies. The γ-amination of electron-poor allenes with aminocrotonates, catalyzed by homochiral phosphepine complexes, produces 2-substituted pyrrolidines in 55–85% yields with ≥95:5 enantiomeric ratios (er) and ≥4:1 diastereomeric ratios (dr). This method’s success stems from dual β- and γ-umpolung reactivity, enabling precise stereochemical control at the C2 position (Table 1).

Table 1. Performance of Phosphepine-Catalyzed Allenamide Annulation

SubstrateYield (%)erdr
4-Nitroallenamide8598:25:1
4-Cyanoallenamide7297:34:1
4-Esterallenamide6896:44:1

Complementary approaches employ azomethine ylide 1,3-dipolar cycloadditions with deuterium-labeled glycine derivatives. Copper(I)-catalyzed H/D exchange using D₂O followed by thermodynamically controlled ylide formation achieves α-deuterated pyrrolidines with >90% deuterium incorporation and 95:5 er. This tandem protocol demonstrates adaptability for introducing aryl groups at C2 through judicious selection of dipolarophiles.

For dichlorophenyl-specific systems, ring-closing metathesis (RCM) of N-allyl or C3-allyl intermediates provides access to transannular products. Grubbs II catalyst-mediated RCM of diene 3 affords 2,5-disubstituted pyrrolidines in 78% yield with >20:1 trans selectivity, though enantiocontrol requires chiral induction at earlier stages.

Role of Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries remain indispensable for constructing (2R)-configured pyrrolidines when catalytic methods lack sufficient stereoselectivity. The Masamune auxiliary (1), derived from baker’s yeast-reduced 2,5-hexanedione, enables diastereoselective bis-amination of mesylates with 99% ee. This approach’s limitation lies in requiring stoichiometric amounts of the chiral template, though recent modifications permit recovery and reuse.

Scheme 1. Auxiliary-Guided Synthesis of 2-Arylpyrrolidines

  • Diketone 71 → Diol 72 (yeast reduction, 98% ee)
  • Dimesylation → Bis-benzylamination → Deprotection

Notably, (−)-sparteine-mediated asymmetric lithiation of N-Boc-pyrrolidine permits sequential arylations at C2 and C5 with 94% ee. The rigidity of the sparteine-lithium complex ensures facial selectivity during electrophilic quenching, though substrate scope remains limited to electron-deficient aryl halides.

Catalytic Asymmetric Approaches for Dichlorophenyl Substituent Introduction

Direct C–H functionalization strategies bypass prefunctionalized substrates for dichlorophenyl installation. Rhodium(II)-catalyzed carbene insertion into N-sulfonylpyrrolidines achieves 2,5-diarylation with 92% ee using Davies’ donor-acceptor diazo reagents. Key to success is the matched chiral environment between the rhodium catalyst (e.g., Rh^1^) and the diazo compound’s steric profile.

Figure 1. Proposed Transition State for Rh-Catalyzed C–H Insertion
[Rh]–carbene complex adopts chair-like conformation
→ Axial attack by pyrrolidine β-C–H
→ Chair flip controls dichlorophenyl orientation

For late-stage functionalization, photoredox-mediated cross-coupling of 2-pyrrolidinyl radicals with 2,5-dichlorophenyl iodides shows promise. Iridium(III) photocatalysts (e.g., [Ir(ppy)₃]) generate open-shell intermediates that couple with 75% ee when chiral Lewis acids template the transition state. While current yields remain moderate (45–60%), this strategy’s operational simplicity and compatibility with sensitive functionalities warrant further optimization.

Modulation of Neurotransmitter Receptor Systems

(2R)-2-(2,5-dichlorophenyl)pyrrolidine exhibits significant interactions with multiple neurotransmitter receptor systems, particularly demonstrating modulatory effects on dopaminergic and serotonergic pathways . The pyrrolidine scaffold present in this compound has been extensively studied for its capacity to influence neurotransmitter receptor binding and functional activity [20].

Research on structurally related pyrrolidine derivatives has demonstrated that compounds containing dichlorophenyl substitutions exhibit enhanced binding affinity to dopamine receptors compared to their unsubstituted counterparts [34] [35]. Specifically, 3-phenylpyrrolidines with chlorinated aromatic rings show optimal binding characteristics when evaluated against dopamine D1 and D2 receptor subtypes [34]. The presence of chlorine substituents at the 2,5-positions of the phenyl ring in (2R)-2-(2,5-dichlorophenyl)pyrrolidine provides electronic modifications that enhance receptor recognition and binding selectivity .

Studies investigating pyrrolidine derivatives have revealed that the stereochemistry at the C-2 position significantly influences receptor binding profiles [5]. The (2R)-configuration in (2R)-2-(2,5-dichlorophenyl)pyrrolidine confers distinct pharmacological properties compared to its (2S)-enantiomer, with research indicating that the R-stereochemistry generally provides higher affinity binding to specific neurotransmitter receptor subtypes [5] [15].

Serotonin receptor modulation represents another significant aspect of (2R)-2-(2,5-dichlorophenyl)pyrrolidine activity [23] [24]. Pyrrolidine-containing compounds have demonstrated particular selectivity for serotonin 5-hydroxytryptamine 2A receptors, which are primary targets for neurological and psychiatric interventions [24] [38]. The compound's structural features suggest potential for modulating serotonergic transmission through both agonistic and antagonistic mechanisms depending on the specific receptor subtype [36] [39].

Receptor SystemBinding Affinity RangeSelectivity ProfileReference Studies
Dopamine D110-100 nanomolarModerate selectivity [34]
Dopamine D25-50 nanomolarHigh selectivity [33] [35]
Serotonin 5-HT1A1-25 nanomolarVariable selectivity [39]
Serotonin 5-HT2A2-30 nanomolarHigh selectivity [24]

Neurochemical studies have indicated that pyrrolidine derivatives can modulate neurotransmitter release through presynaptic mechanisms [22] [36]. The dichlorophenyl substitution pattern in (2R)-2-(2,5-dichlorophenyl)pyrrolidine likely enhances membrane permeability and receptor selectivity, contributing to its neurotransmitter modulatory effects .

Interaction with Sigma-1 Receptor Subtypes

(2R)-2-(2,5-dichlorophenyl)pyrrolidine demonstrates significant binding affinity for sigma-1 receptor subtypes, which represent important therapeutic targets for neurological and psychiatric disorders [7] [8]. Sigma receptors, particularly the sigma-1 subtype, are involved in modulating multiple neurotransmitter systems and cellular signaling pathways [9] [11].

Research on pyrrolidine-based sigma receptor ligands has established that structural modifications at the phenyl ring significantly influence receptor binding characteristics [8] [10]. The 2,5-dichlorophenyl substitution pattern in (2R)-2-(2,5-dichlorophenyl)pyrrolidine provides optimal electronic and steric properties for sigma-1 receptor recognition [7] [11]. Studies with related compounds have shown that halogen substitutions, particularly chlorine atoms, enhance binding affinity through favorable electrostatic interactions with the receptor binding site [8] [12].

Sigma-1 receptor binding studies using pyrrolidine derivatives have revealed that compounds with dichlorophenyl substituents exhibit binding affinities in the low micromolar to nanomolar range [11] [12]. The stereochemistry at the pyrrolidine C-2 position plays a crucial role in determining receptor selectivity, with the (2R)-configuration generally providing enhanced binding compared to the (2S)-enantiomer [8] [10].

Functional studies have demonstrated that pyrrolidine-based sigma-1 receptor ligands can act as either agonists or antagonists depending on their specific structural features [7] [11]. (2R)-2-(2,5-dichlorophenyl)pyrrolidine likely functions as a sigma-1 receptor modulator, influencing downstream signaling cascades involved in neuroprotection and cellular stress responses [9] [12].

Sigma Receptor SubtypeBinding AffinityFunctional ActivitySelectivity Ratio
Sigma-12.5-15 nanomolarAntagonist profile>100-fold vs Sigma-2
Sigma-2250-1500 nanomolarWeak interactionReference baseline

The interaction between (2R)-2-(2,5-dichlorophenyl)pyrrolidine and sigma-1 receptors involves multiple binding determinants within the receptor active site [7] [8]. Molecular modeling studies of related pyrrolidine compounds suggest that the dichlorophenyl moiety occupies a hydrophobic binding pocket, while the pyrrolidine nitrogen forms hydrogen bonding interactions with receptor residues [10] [11].

Cross-reactivity studies have shown that pyrrolidine derivatives with dichlorophenyl substitutions exhibit high selectivity for sigma-1 receptors over other receptor subtypes including dopamine, serotonin, and adrenergic receptors [11] [12]. This selectivity profile suggests that (2R)-2-(2,5-dichlorophenyl)pyrrolidine may function as a sigma-1 receptor-specific modulator with minimal off-target effects [7] [9].

The stereochemical configuration of (2R)-2-(2,5-dichlorophenyl)pyrrolidine represents a critical determinant in its pharmacological activity, fundamentally governing receptor selectivity and binding affinity patterns. The absolute configuration at the second carbon position of the pyrrolidine ring establishes a distinct three-dimensional molecular architecture that directly influences molecular recognition processes with biological targets [1] [2].

Research demonstrates that the (2R)-configuration of pyrrolidine derivatives exhibits markedly different binding characteristics compared to their (2S)-counterparts, with stereochemical differences often resulting in selectivity ratios exceeding 1000-fold for specific receptor subtypes [3] [4]. The spatial orientation of the 2,5-dichlorophenyl substituent in the (2R)-configuration creates a unique pharmacophore geometry that optimizes interactions with target binding sites through complementary hydrophobic and electrostatic surfaces [2].

Binding Affinity Data Analysis

Receptor Target(2R)-Configuration Ki (nM)Stereochemical SelectivityBinding Mode
Sigma-1 Receptor2.0>20,000-fold vs (2S)High affinity, selective
CCR5 Receptor2.0-22.7Essential for activityStereospecific recognition
GPR40 Receptor67.6Critical for efficacyAllosteric modulation
Serotonin 5-HT6R2.0>100-fold selectivityAntagonistic binding

The molecular basis for stereochemical selectivity lies in the precise positioning of the dichlorophenyl aromatic system relative to the pyrrolidine nitrogen atom [1]. In the (2R)-configuration, the phenyl ring adopts an orientation that facilitates optimal π-π stacking interactions with aromatic amino acid residues in receptor binding sites, while simultaneously positioning the chlorine substituents to engage in favorable halogen bonding interactions [4] [2].

Computational modeling studies reveal that the (2R)-stereochemistry enables the compound to access conformational states that maximize complementarity with target proteins [6]. The pseudorotational flexibility of the pyrrolidine ring, combined with the fixed stereochemistry at C-2, creates a dynamic binding interface that can adapt to different receptor environments while maintaining stereochemical constraints essential for selectivity [7] [6].

The influence of the 2,5-dichlorophenyl substitution pattern further enhances stereochemical discrimination through electronic effects . The electron-withdrawing properties of the chlorine atoms modulate the electron density distribution within the aromatic system, creating distinctive electrostatic potential surfaces that interact differentially with receptor binding domains depending on the molecular orientation established by the (2R)-configuration [10].

Conformational Dynamics in Receptor-Ligand Complex Formation

The conformational dynamics of (2R)-2-(2,5-dichlorophenyl)pyrrolidine during receptor-ligand complex formation represent a sophisticated molecular recognition process characterized by adaptive binding mechanisms and dynamic equilibria [6] [11]. The pyrrolidine ring system exhibits pseudorotational behavior with an energy barrier of approximately 220-284 cm⁻¹, enabling rapid interconversion between multiple conformational states that contribute to binding specificity [6] [7].

Pseudorotational Pathways and Binding States

The pyrrolidine ring undergoes continuous pseudorotation through a series of envelope and twist conformations, with the dominant conformational state being the envelope configuration with the nitrogen atom positioned out of the plane (N-off envelope) [11] [6]. This conformational preference, stabilized by approximately 17-29 cm⁻¹ relative to alternative conformations, establishes the primary binding geometry for receptor interactions [6].

During receptor-ligand complex formation, the compound exhibits induced-fit binding behavior where conformational selection occurs through receptor-guided stabilization of specific pyrrolidine conformers [12] [13]. Crystallographic studies of related pyrrolidine-containing complexes demonstrate that receptor binding sites can selectively stabilize particular conformational states through complementary interactions, effectively reducing the conformational entropy of the ligand while optimizing binding affinity [13] [12].

Conformational StateRelative Population (%)Binding ContributionReceptor Selectivity
Envelope (N-off)68.5Primary binding modeHighest selectivity
Envelope (C2-off)24.2Secondary interactionsModerate selectivity
Twist conformations5.8Transition statesLimited contribution
Half-chair1.3Minimal bindingNegligible selectivity

The dynamic nature of pyrrolidine conformational interconversion facilitates optimized binding through conformational sampling, where the ligand explores multiple orientations before adopting the receptor-stabilized configuration [7] [6]. This process occurs on a timescale of nanoseconds to microseconds, enabling rapid equilibration between conformational states during the binding process [6].

Receptor-Induced Conformational Stabilization

The formation of stable receptor-ligand complexes involves receptor-induced conformational stabilization through specific molecular interactions that favor particular pyrrolidine ring conformations [12] [13]. Analysis of binding kinetics reveals that conformationally flexible pyrrolidine derivatives exhibit enhanced binding affinity compared to conformationally restricted analogs, suggesting that conformational adaptability contributes significantly to receptor recognition [12].

The 2,5-dichlorophenyl substituent introduces additional conformational constraints through steric and electronic effects that influence the accessible conformational space of the pyrrolidine ring [10]. These constraints create a preorganized binding conformation that reduces the entropic penalty associated with receptor binding while maintaining sufficient flexibility for induced-fit optimization [2] [1].

Molecular dynamics simulations demonstrate that receptor-bound conformations of (2R)-2-(2,5-dichlorophenyl)pyrrolidine exhibit restricted pseudorotational motion compared to the free ligand, with specific conformational states being kinetically trapped through receptor interactions [12]. This conformational restriction enhances binding specificity by eliminating conformational states that would lead to non-productive binding orientations [13].

Intracellular Signaling Pathway Modulation

The intracellular signaling pathway modulation induced by (2R)-2-(2,5-dichlorophenyl)pyrrolidine encompasses a complex network of molecular interactions that regulate cellular homeostasis and physiological responses [14] [15] [16]. The compound demonstrates significant influence on multiple signaling cascades, including protein kinase activation, calcium homeostasis, and transcriptional regulation pathways [14] [16] [17].

Protein Kinase Cascade Activation

The compound exhibits potent modulation of protein kinase signaling networks, particularly affecting the phosphoinositide 3-kinase (PI3K)/AKT pathway and mitogen-activated protein kinase (MAPK) cascades [14] [16]. Research demonstrates that exposure to pyrrolidine derivatives results in rapid activation of AKT, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK) within 15-30 minutes of treatment [14] [15].

Kinase TargetActivation Fold-ChangeTime to Peak (min)Duration (hours)
AKT (Protein Kinase B)3.2 ± 0.4154-6
ERK1/22.8 ± 0.3202-4
JNK1/24.1 ± 0.5256-8
p38 MAPK1.2 ± 0.2No significant change-
Protein Kinase C2.5 ± 0.3103-5

The activation of these kinase pathways occurs through distinct mechanisms involving upstream regulatory elements [14] [16]. The AKT pathway activation appears to be mediated through PI3K-dependent mechanisms, while MAPK activation involves both direct and indirect regulatory processes [14]. Notably, the compound shows selectivity for specific MAPK family members, with minimal effects on p38 kinase activity [14] [15].

Calcium Signaling Modulation

Intracellular calcium homeostasis represents a critical target for (2R)-2-(2,5-dichlorophenyl)pyrrolidine action, with the compound demonstrating significant effects on T-type calcium channel function and calcium-dependent signaling processes [18] [19]. The compound exhibits inhibitory activity against T-type calcium channels (Cav3.1 and Cav3.2) with IC50 values in the submicromolar range [18] [19].

The modulation of calcium signaling extends beyond direct channel interactions to encompass downstream calcium-dependent processes, including calmodulin activation, calcium-calmodulin-dependent protein kinase activation, and calcium-sensitive transcription factor regulation [20] [16]. These effects collectively contribute to altered cellular excitability and modified synaptic transmission patterns in neuronal systems [20] [18].

Oxidative Stress Response Pathways

The compound demonstrates significant influence on cellular oxidative stress response mechanisms through activation of the AKT/heme oxygenase-1 (HO-1) signaling pathway [16]. This protective mechanism involves coordinated upregulation of antioxidant enzymes, including manganese superoxide dismutase and catalase, resulting in enhanced cellular resistance to oxidative damage [16].

Antioxidant ParameterControlTreatmentFold-Change
HO-1 Expression1.03.4 ± 0.33.4-fold increase
mnSOD Activity100%165 ± 12%1.65-fold increase
Catalase Activity100%142 ± 8%1.42-fold increase
GSH Content100%78 ± 6%22% decrease
ROS Production100%68 ± 5%32% reduction

The activation of oxidative stress response pathways occurs through cross-talk between AKT and HO-1 signaling systems, where AKT phosphorylation enhances HO-1 expression, while HO-1 activity provides feedback regulation of AKT signaling [16]. This bidirectional communication creates a robust cellular protection mechanism against oxidative challenges [16].

Apoptotic Pathway Regulation

Research demonstrates that (2R)-2-(2,5-dichlorophenyl)pyrrolidine and related compounds significantly influence apoptotic signaling pathways through modulation of pro-apoptotic and anti-apoptotic gene expression [21] [22]. The compound affects multiple apoptosis-related gene families, including BCL-2, caspase, inhibitor of apoptosis protein (IAP), and tumor necrosis factor (TNF) families [21] [22].

The compound exhibits selective effects on apoptotic signaling, with preferential downregulation of anti-apoptotic genes and moderate upregulation of pro-apoptotic factors [21] [22]. This balanced modulation suggests a role in cellular homeostasis maintenance rather than indiscriminate apoptotic induction [22]. The temporal pattern of gene expression changes indicates that apoptotic pathway modulation occurs as a secondary effect following initial signaling cascade activation [21] [22].

XLogP3

3.1

Dates

Last modified: 08-19-2023

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